REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2].Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CC(C)([O-])C.[K+]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[N+:1]([C:4]1[CH:5]=[N:6][C:7]([NH:10][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][CH:9]=1)([O-:3])=[O:2] |f:3.4,6.7.8|
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Name
|
|
Quantity
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0.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=NC1)N
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
13 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was sealed in a microwave reaction tube
|
Type
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CUSTOM
|
Details
|
irradiated with microwave at 140° C. for 15 min
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
the cap was removed
|
Type
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FILTRATION
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Details
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the resulting mixture filtered
|
Type
|
WASH
|
Details
|
the filtered solid washed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=NC1)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |